2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid
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Overview
Description
2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the indole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and methoxy groups. The final step often includes the formation of the indole ring and the acetic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyacetic acid derivatives, while reduction can produce simpler indole derivatives .
Scientific Research Applications
2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Methoxy)-6-benzyloxy-1H-indol-3-yl)acetic acid
- 2-(5-(Benzyloxy)-6-hydroxy-1H-indol-3-yl)acetic acid
- 2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)propionic acid
Uniqueness
2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(6-methoxy-5-phenylmethoxy-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-9-15-14(13(10-19-15)7-18(20)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-6,8-10,19H,7,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKSAJOYQSQHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C2CC(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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